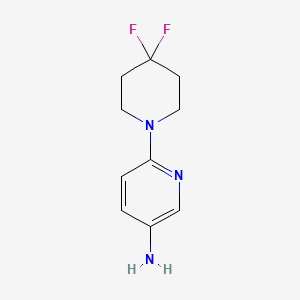

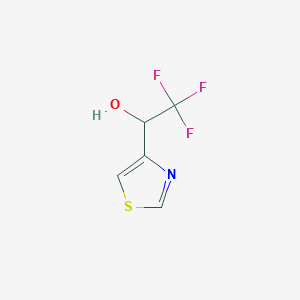

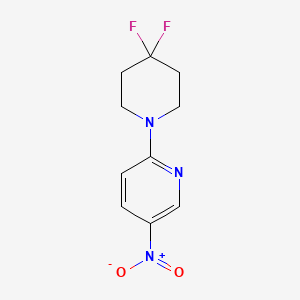

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Descripción general

Descripción

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine (6-DFPPA) is an organic compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. 6-DFPPA is a member of the pyridin-3-amine family of compounds, which have been used in a number of biological and chemical processes. 6-DFPPA has a unique structure that allows it to interact with other molecules in a variety of ways. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and drug delivery.

Aplicaciones Científicas De Investigación

Coordination Chemistry

- Derivatives of pyridine ligands, like 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, have been explored for their potential in coordination chemistry. These compounds can form luminescent lanthanide compounds useful in biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Structural Characterization

- The structural characterization of pyridine derivatives has been conducted, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns, which can be crucial for understanding their chemical behavior (Böck et al., 2021).

Optical Properties

- Studies on the optical properties of pyridine derivatives, including those with electron-donating amino groups, have shown significant insights into their thermal, redox, UV–Vis absorption, and emission properties. This research can guide the development of efficient emitters and sensors (Palion-Gazda et al., 2019).

Synthesis of Bifunctional Ligands

- The synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes have been explored. These studies provide insights into the structural aspects and potential applications of such ligands in various chemical processes (Hasan et al., 2003).

Modular Synthesis Techniques

- Novel methods for the modular and practical synthesis of pyridin-3-yl C-nucleosides have been developed, opening pathways for the creation of diverse and potentially biologically active compounds (Joubert et al., 2007).

Influence of Ligand Steric Variations

- Research into the effects of small steric variations in ligands on synthetic and structural outcomes has been conducted. These findings are vital for understanding and optimizing reactions involving pyridine derivatives (Qayyum et al., 2008).

Organometallic Complexes

- Organometallic complexes involving amino derivatives of pyridine have been studied, highlighting the diverse coordination modes and potential applications in catalysis and material science (Sadimenko, 2011).

Bioactive Properties

- The exploration of bioactive properties, such as anti-Alzheimer and anti-Cox-2 activities, of newly synthesized pyridine derivatives has been a subject of interest, indicating potential pharmaceutical applications (Attaby et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been associated withneurofibrillary tangles (NFTs) and leucine-rich repeat kinase 2 (LRRK2) , which are involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, respectively .

Mode of Action

A similar compound, 6- (fluoro-18f)-3- (1h-pyrrolo [2,3-c]pyridin-1-yl)isoquinolin-5-amine, exhibits high specificity and selectivity for binding to nfts . This suggests that 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine may also interact with its targets in a specific and selective manner.

Biochemical Pathways

Given its potential targets, it may be involved in pathways related to neurodegeneration and tau protein aggregation .

Pharmacokinetics

The compound this compound has suitable physicochemical properties and in vivo pharmacokinetics . .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

Análisis Bioquímico

Biochemical Properties

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific kinases, leading to alterations in phosphorylation states of target proteins. These interactions are crucial for understanding the compound’s role in cellular signaling pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, the compound has been shown to inhibit cell proliferation by affecting the PI3K/AKT signaling pathway. Additionally, it can alter the expression of genes involved in apoptosis, thereby promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases, thereby preventing the degradation of key regulatory proteins. This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression and DNA repair processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c11-10(12)3-5-15(6-4-10)9-2-1-8(13)7-14-9/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEGKIZNYAIUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

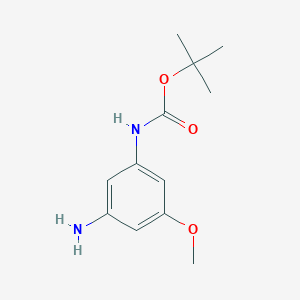

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)

![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)

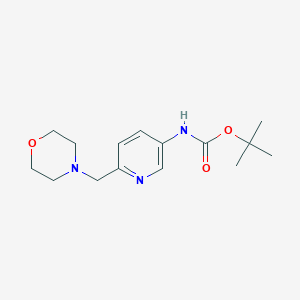

![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)

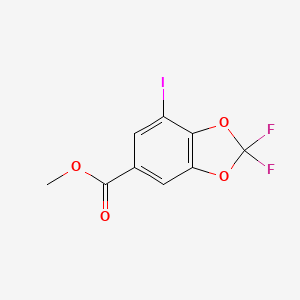

![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)